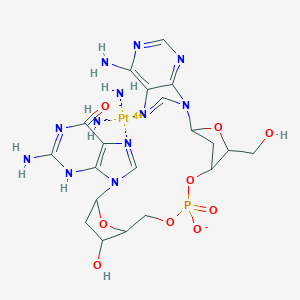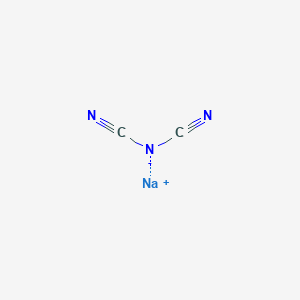
2-(3-Methoxyphenoxy)benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions under specific conditions. For example, Özay et al. (2013) synthesized a related compound through the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene, characterized by various spectroscopic techniques and X-ray analysis (Özay et al., 2013). Another approach by Banerjee et al. (2013) involved hydrogenation and protection steps to synthesize derivatives of methoxyphenol, highlighting the diverse methodologies in synthesizing complex organic compounds (Banerjee et al., 2013).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds. For instance, Schäfer et al. (2015) detailed the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, revealing weak C—H⋯O hydrogen bonds forming supramolecular layers, demonstrating the intricate molecular arrangements possible within similar compounds (Schäfer et al., 2015).
Chemical Reactions and Properties
The reactivity and interaction with other chemicals highlight the versatility of these compounds. Liu et al. (1973) investigated triorganosilyl ethers of benzaldehyde and methoxybenzaldehyde, studying the stability and influence of substituent groups on reactivity, which is crucial for understanding the chemical behavior of “2-(3-Methoxyphenoxy)benzaldehyde” (Liu et al., 1973).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are fundamental for the practical application of chemical compounds. The research often focuses on these aspects through experimental studies, although specific studies on “2-(3-Methoxyphenoxy)benzaldehyde” were not found in the current literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various agents, stability under different conditions, and the formation of derivatives, are essential for both theoretical studies and practical applications. The studies by Liu et al. (1973) and others offer a glimpse into the complex chemistry that compounds like “2-(3-Methoxyphenoxy)benzaldehyde” may exhibit, such as their stability and reactivity influenced by substituent groups (Liu et al., 1973).
Applications De Recherche Scientifique
- “2-(3-Methoxyphenoxy)benzaldehyde” is an organic compound with the molecular formula C14H12O3 . It has a molecular weight of 228.24 g/mol .
- It is used as a building block in organic synthesis .
- The presence of the methoxy group (OCH3) and the aromatic rings suggests potential for biological activity. Methoxy groups can influence a molecule’s interaction with biological targets, and aromatic rings are common features in many bioactive molecules.
- More research is required to understand the specific biological properties and potential applications of “2-(3-Methoxyphenoxy)benzaldehyde”. Studies could explore its interaction with enzymes, receptors, or other biological targets.
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGRYADLPWDYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562293 | |
| Record name | 2-(3-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)benzaldehyde | |
CAS RN |
122283-23-2 | |
| Record name | 2-(3-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Methoxyphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)









![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)

![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)
